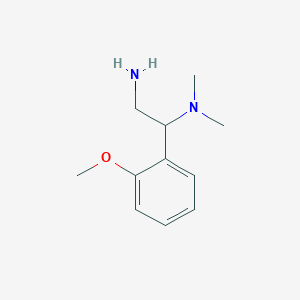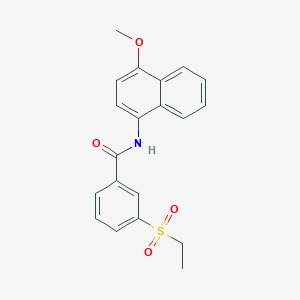![molecular formula C14H10N4O5 B2672736 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1210001-60-7](/img/structure/B2672736.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound that features a benzodioxole ring, a furan ring, and an oxadiazole ring. These structural motifs are often found in various bioactive molecules, making this compound potentially significant in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Furan Ring: The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the benzodioxole or furan rings.
Reduction: Reduction reactions could target the oxadiazole ring, converting it to other nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the benzodioxole, furan, and oxadiazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of the benzodioxole, furan, and oxadiazole rings in 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea may confer distinct biological activity and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13(15-8-3-4-9-11(6-8)22-7-21-9)16-14-18-17-12(23-14)10-2-1-5-20-10/h1-6H,7H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAIVAYNGEBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)
![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)
![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2672666.png)

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)

![1-(Cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2672673.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)
